molecular formula C21H16O4 B3824354 (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methoxyphenyl)methanone

(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methoxyphenyl)methanone

Cat. No. B3824354
M. Wt: 332.3 g/mol
InChI Key: ZENJMNKWZQEHOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methoxyphenyl)methanone, also known as HMN-214, is a synthetic compound that has been studied for its potential use in cancer treatment. It belongs to the class of compounds known as indenoisoquinolines, which are known to have anticancer properties.

Mechanism of Action

The mechanism of action of (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methoxyphenyl)methanone involves the inhibition of topoisomerase I. This enzyme is involved in the relaxation of DNA during replication and repair. (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methoxyphenyl)methanone binds to the enzyme and prevents it from carrying out its normal function. This leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methoxyphenyl)methanone has been shown to have potent anticancer activity in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit the growth of tumors in animal models. (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methoxyphenyl)methanone has also been shown to have minimal toxicity in normal cells, which makes it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methoxyphenyl)methanone is its potent anticancer activity against a variety of cancer cell lines. This makes it a promising candidate for cancer treatment. However, one limitation of (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methoxyphenyl)methanone is its limited solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and treatment schedule for (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methoxyphenyl)methanone.

Future Directions

There are several future directions for the study of (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methoxyphenyl)methanone. One direction is to further investigate its mechanism of action and identify potential targets for combination therapy. Another direction is to improve the solubility of (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methoxyphenyl)methanone to make it more suitable for in vivo administration. Finally, clinical trials are needed to determine the safety and efficacy of (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methoxyphenyl)methanone in human patients.

Scientific Research Applications

(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methoxyphenyl)methanone has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the activity of topoisomerase I, an enzyme that is involved in DNA replication and repair. Inhibition of this enzyme can lead to the accumulation of DNA damage and ultimately result in cell death. (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methoxyphenyl)methanone has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

(5-hydroxy-2-methylbenzo[g][1]benzofuran-3-yl)-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O4/c1-12-19(20(23)13-7-9-14(24-2)10-8-13)17-11-18(22)15-5-3-4-6-16(15)21(17)25-12/h3-11,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENJMNKWZQEHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)O)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Hydroxy-2-methylbenzo[g][1]benzofuran-3-yl)-(4-methoxyphenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methoxyphenyl)methanone
Reactant of Route 2
(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methoxyphenyl)methanone
Reactant of Route 3
(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methoxyphenyl)methanone
Reactant of Route 4
(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methoxyphenyl)methanone
Reactant of Route 5
(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methoxyphenyl)methanone
Reactant of Route 6
(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methoxyphenyl)methanone

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